Benzenemethanamine, 4-methoxy-N-propyl-
Description
IUPAC Nomenclature and Isomeric Considerations
IUPAC Name and Structural Components
The IUPAC name Benzenemethanamine, 4-methoxy-N-propyl- is derived from the parent structure benzenemethanamine (benzylamine), with two substituents:
- 4-methoxy : A methoxy (-OCH₃) group attached to the benzene ring at the para (4th) position.
- N-propyl : A propyl (-CH₂CH₂CH₃) group bonded to the amine nitrogen.
Isomeric Considerations
The compound exhibits no positional isomerism due to the fixed para position of the methoxy group. However, the nitrogen center is chiral (bearing three distinct substituents: benzyl, propyl, and hydrogen), theoretically allowing for two enantiomers . Steric hindrance from the propyl and benzyl groups may influence the synthesis of these enantiomers, though experimental data on stereoselectivity is limited.
Molecular Geometry and Conformational Analysis
Structural Geometry
- Benzene Ring : Planar, with the methoxy group oriented perpendicular to the ring plane.
- Amine Nitrogen : Trigonal pyramidal geometry due to the lone pair of electrons.
- CH₂ Linkages : Allow rotational flexibility between the benzene ring and the amine nitrogen.
Conformational Flexibility
The N-propyl chain and benzyl group exhibit rotational freedom around the C-N and C-C bonds, respectively. Key conformations include:
| Conformation | Description | Relative Energy |
|---|---|---|
| Anti | Dihedral angle ~180° (N-propyl and benzyl groups opposite) | Lower energy |
| Gauche | Dihedral angle ~60° (N-propyl and benzyl groups adjacent) | Higher energy |
This aligns with studies on benzylamine derivatives, where anti conformers are energetically favored due to reduced steric strain. The propyl group’s bulkiness may further stabilize the anti configuration.
Electronic Structure and Resonance Stabilization
Electron Distribution and Resonance
The 4-methoxy group donates electrons via resonance, activating the benzene ring toward electrophilic substitution. The N-propyl group contributes inductively, enhancing the amine’s electron density.
| Functional Group | Role in Electronic Structure | Resonance Effect |
|---|---|---|
| 4-Methoxy | Electron-donating via resonance (OCH₃ → benzene) | Activates ring for electrophilic attack |
| N-Propyl | Electron-donating inductive effect (CH₂CH₂CH₃) | Increases amine basicity (moderately) |
Resonance Stabilization
The methoxy group’s resonance stabilizes the benzene ring by delocalizing electrons into the ring, as shown below:
[O–CH₃ → benzene → delocalized electrons]
This stabilization reduces the ring’s electrophilic reactivity compared to non-substituted benzylamines. The amine’s lone pair participates minimally in resonance due to its secondary nature, prioritizing inductive donation instead.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFJPJEQIGDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238131 | |
| Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-02-6 | |
| Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenemethanamine, 4-methoxy-N-propyl- (CAS Number: 90390-02-6) is an organic compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
Benzenemethanamine, 4-methoxy-N-propyl- features a methoxy group (-OCH₃) at the para position of the benzene ring, which enhances its nucleophilicity and biological activity. The presence of the propyl side chain may improve solubility and bioavailability compared to other derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 181.26 g/mol |
| Boiling Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with methoxy substitutions, such as benzenemethanamine derivatives, often exhibit significant antimicrobial activity. Studies show that similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
The biological activity of benzenemethanamine, 4-methoxy-N-propyl- may involve several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds that bind to the colchicine site on tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Signaling Pathways : Similar compounds have been shown to inhibit phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival in many cancers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of benzenemethanamine, 4-methoxy-N-propyl-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenemethanamine, 4-methoxy-N-methyl- | C10H15NO | Methyl group instead of propyl; different pharmacokinetics. |
| Benzenemethanamine, 4-methoxy-N-benzyl- | C14H17N | Benzyl group increases lipophilicity; potential for greater biological activity. |
| 4-Methoxybenzylamine | C9H13NO | Lacks propyl chain; primarily used as an intermediate. |
Benzenemethanamine, 4-methoxy-N-propyl- stands out due to its propyl side chain which may enhance both solubility and biological activity compared to other derivatives.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of methoxy-substituted benzenes reported significant activity against various pathogens, supporting the potential use of benzenemethanamine derivatives in infection control.
- Anticancer Investigation : Research on dual-target inhibitors that include methoxy groups showed strong anticancer effects by inhibiting both tubulin polymerization and STAT3 activation. This highlights the therapeutic potential of benzenemethanamine derivatives in oncology .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development : Benzenemethanamine derivatives have been explored for their potential as therapeutic agents. Similar compounds have shown promise in treating conditions such as cancer and infections due to their ability to inhibit key biological pathways.
- Anticancer Properties : Research indicates that compounds with methoxy substitutions can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism has been observed in studies involving methoxybenzylamines, suggesting that benzenemethanamine, 4-methoxy-N-propyl- may exhibit similar effects.
- Antimicrobial Activity : Methoxy-substituted compounds often demonstrate significant antimicrobial properties. Studies have reported effectiveness against various bacterial strains and fungi, indicating potential applications in infection control .
- Psychiatric Treatments : Some benzylamine derivatives are known for their use in treating psychiatric disorders. The structural similarities of benzenemethanamine, 4-methoxy-N-propyl- with these derivatives suggest it may also possess relevant pharmacological activity .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of methoxy-substituted benzenes reported significant activity against various pathogens, supporting the potential use of benzenemethanamine derivatives in infection control.
- Anticancer Investigation : Research on dual-target inhibitors that include methoxy groups showed strong anticancer effects by inhibiting both tubulin polymerization and STAT3 activation. This highlights the therapeutic potential of benzenemethanamine derivatives in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
The following table highlights key structural analogs of Benzenemethanamine, 4-methoxy-N-propyl-, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity: The presence of a methoxy group enhances electron-donating properties, increasing aromatic ring reactivity in electrophilic substitutions. This is observed in analogs like Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4), where the methoxy group stabilizes intermediates during Schiff base formation .
Pharmacological Relevance: Phenoxybenzamine’s chloroethyl and phenoxyethyl substituents confer irreversible receptor binding, a feature absent in simpler propylamine derivatives like the target compound . Hydrochloride salts (e.g., CAS 19068-33-8) improve solubility for pharmaceutical formulations .
Preparation Methods
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Applications |
|---|---|---|---|---|
| Catalytic Hydrogenation of Imine | p-Methoxyphenylacetone, benzylamine, Pt/C, Pd/C | Mild temperature, H2 atmosphere | High yield, stereoselective | Chiral amines for pharmaceuticals |
| Pd Nanoparticle Catalysis in Water | Pd nanoparticles, substituted amines/aldehydes | Room temp, acidic aqueous medium | Mild, green solvent, easy workup | 4-Methoxybenzylamine derivatives |
| Transition-Metal Hydroaminomethylation | Rh or Ru catalysts with phosphine ligands | Moderate temp, H2 pressure | High selectivity, enantioselective | Complex substituted benzylamines |
| Enzymatic Resolution | Lipase enzyme, racemic azetidin-4-one derivatives | Ambient conditions, aqueous media | Eco-friendly, high enantiopurity | Enantiomerically pure intermediates |
Detailed Research Findings and Notes
The hydrogenation approach using chiral auxiliaries and Pt/C catalysts provides a robust route to optically active 4-methoxy-N-propyl derivatives with high stereoselectivity, suitable for large-scale pharmaceutical manufacturing.
Pd nanoparticle catalysis in aqueous acidic conditions allows for environmentally benign synthesis of 4-methoxybenzylamine derivatives at room temperature with straightforward purification steps.
Transition-metal catalyzed hydroaminomethylation offers a flexible platform to introduce the propylamine substituent on the benzylamine core with excellent regio- and stereocontrol, facilitated by ligand design and catalyst optimization.
Enzymatic kinetic resolution using lipases presents a green and scalable method to obtain enantiomerically pure intermediates, critical for the synthesis of chiral drugs related to benzenemethanamine derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzenemethanamine, 4-methoxy-N-propyl- with high purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., palladium or nickel-based catalysts for reductive amination) and solvents (e.g., methanol or ethanol for solubility). Purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as reported in industrial-grade synthesis protocols . Reaction monitoring using thin-layer chromatography (TLC) or HPLC ensures intermediate stability and product integrity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Benzenemethanamine, 4-methoxy-N-propyl-?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the methoxy (-OCH₃) and propylamine (-N-CH₂CH₂CH₃) groups, while mass spectrometry (MS) confirms the molecular ion peak at m/z 179.26 . Gas chromatography (GC) or HPLC with UV detection validates purity and identifies impurities. Reference data from NIST Chemistry WebBook provides benchmark spectral libraries .
Q. What are the primary applications of Benzenemethanamine, 4-methoxy-N-propyl- in chemical research?
- Methodological Answer : The compound serves as a precursor in synthesizing complex amines and heterocycles. For example, its methoxy group participates in nucleophilic substitution reactions, while the propylamine moiety facilitates Schiff base formation for coordination chemistry studies . Applications in medicinal chemistry include scaffold development for receptor-binding analogs .
Advanced Research Questions
Q. How does the electronic and steric influence of the methoxy group affect reactivity compared to nitro or halogen-substituted analogs?
- Methodological Answer : Comparative studies using Hammett substituent constants (σ) reveal that the methoxy group’s electron-donating nature enhances electrophilic aromatic substitution rates at the para position. In contrast, nitro derivatives (e.g., 4-nitro-N-phenyl-benzenemethanamine) exhibit reduced nucleophilicity due to electron withdrawal . Steric effects are minimal but can be quantified via computational modeling (DFT) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate data via differential scanning calorimetry (DSC) for melting point consistency and Karl Fischer titration for water content analysis. Cross-reference peer-reviewed sources like PubChem and EPA DSSTox for standardized measurements . For solubility, use shake-flask methods with HPLC quantification in solvents like DMSO or ethanol .
Q. What are the degradation pathways of Benzenemethanamine, 4-methoxy-N-propyl- under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify hydrolysis of the methoxy group to phenol under acidic conditions. Oxidative degradation via radical intermediates is observed in the presence of light, requiring amber glass storage. LC-MS/MS tracks degradation products like 4-hydroxy-N-propyl-benzenemethanamine .
Q. What safety protocols are essential for handling Benzenemethanamine derivatives in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and eye protection. Spill containment requires neutralization with dilute acetic acid. Toxicity screening (e.g., Ames test) is recommended due to structural similarities to carcinogenic analogs like phenoxybenzamine .
Q. What mechanistic insights exist for its role in catalytic asymmetric synthesis?
- Methodological Answer : The propylamine chain acts as a chiral auxiliary in enantioselective hydrogenation. For example, Rhodium-catalyzed reactions with phosphine ligands yield enantiomeric excess (ee) >90%. Kinetic studies (Eyring plots) reveal transition-state stabilization via hydrogen bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
